molecular formula C9H5F5O2 B13603614 2,2-Difluoro-1-(3-(trifluoromethoxy)phenyl)ethanone

2,2-Difluoro-1-(3-(trifluoromethoxy)phenyl)ethanone

Katalognummer: B13603614
Molekulargewicht: 240.13 g/mol
InChI-Schlüssel: IUXVHRLUHVYREQ-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2,2-Difluoro-1-(3-(trifluoromethoxy)phenyl)ethanone is an organic compound with the molecular formula C9H5F5O2. It is characterized by the presence of both difluoro and trifluoromethoxy groups attached to a phenyl ring.

Vorbereitungsmethoden

The synthesis of 2,2-Difluoro-1-(3-(trifluoromethoxy)phenyl)ethanone typically involves the reaction of 3-(trifluoromethoxy)benzaldehyde with difluoromethyl ketone under specific conditions. The reaction is usually carried out in the presence of a base, such as potassium carbonate, and a solvent like dimethyl sulfoxide. The mixture is heated to facilitate the reaction, leading to the formation of the desired product .

Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. These methods often include additional purification steps, such as recrystallization or chromatography, to ensure the final product meets the required specifications .

Analyse Chemischer Reaktionen

2,2-Difluoro-1-(3-(trifluoromethoxy)phenyl)ethanone undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the ketone group to an alcohol group, resulting in the formation of 2,2-difluoro-1-(3-(trifluoromethoxy)phenyl)ethanol.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the difluoro or trifluoromethoxy groups are replaced by other functional groups.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like amines or thiols. The major products formed depend on the specific reaction conditions and reagents used .

Wissenschaftliche Forschungsanwendungen

2,2-Difluoro-1-(3-(trifluoromethoxy)phenyl)ethanone has several scientific research applications:

Wirkmechanismus

The mechanism of action of 2,2-Difluoro-1-(3-(trifluoromethoxy)phenyl)ethanone involves its interaction with molecular targets, such as enzymes or receptors. The presence of fluorine atoms can enhance the compound’s binding affinity and selectivity for specific targets. The trifluoromethoxy group can also influence the compound’s electronic properties, affecting its reactivity and stability. These interactions can modulate biological pathways and lead to desired therapeutic effects .

Vergleich Mit ähnlichen Verbindungen

Similar compounds to 2,2-Difluoro-1-(3-(trifluoromethoxy)phenyl)ethanone include:

    2,2-Difluoro-1-(2-(trifluoromethoxy)phenyl)ethanone: This compound has a similar structure but with the trifluoromethoxy group in a different position on the phenyl ring.

    1-(2-(Trifluoromethoxy)phenyl)ethanone: This compound lacks the difluoro group, making it less fluorinated and potentially less reactive.

The uniqueness of this compound lies in its specific arrangement of fluorine atoms, which can significantly influence its chemical and biological properties compared to other similar compounds .

Eigenschaften

Molekularformel

C9H5F5O2

Molekulargewicht

240.13 g/mol

IUPAC-Name

2,2-difluoro-1-[3-(trifluoromethoxy)phenyl]ethanone

InChI

InChI=1S/C9H5F5O2/c10-8(11)7(15)5-2-1-3-6(4-5)16-9(12,13)14/h1-4,8H

InChI-Schlüssel

IUXVHRLUHVYREQ-UHFFFAOYSA-N

Kanonische SMILES

C1=CC(=CC(=C1)OC(F)(F)F)C(=O)C(F)F

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.